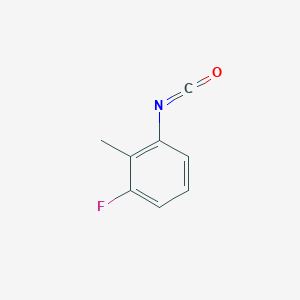

1-Fluoro-3-isocyanato-2-methylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-isocyanato-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-6-7(9)3-2-4-8(6)10-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXJRWBPYWYAGNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10497164 | |

| Record name | 1-Fluoro-3-isocyanato-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60221-81-0 | |

| Record name | 1-Fluoro-3-isocyanato-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-2-methylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Fluoro-3-isocyanato-2-methylbenzene

Prepared by: Gemini, Senior Application Scientist

Foreword: Navigating the Synthesis of Aromatic Isocyanates

Welcome to a detailed exploration of the synthesis of 1-Fluoro-3-isocyanato-2-methylbenzene (CAS 60221-81-0), a substituted aromatic isocyanate with potential applications as a key intermediate in the development of novel pharmaceutical and agrochemical agents. The isocyanate (-NCO) functional group is a highly reactive electrophile, making it an invaluable synthon for the construction of ureas, carbamates, and other nitrogen-containing moieties prevalent in biologically active molecules.

This guide is structured to provide not just a set of instructions, but a strategic overview of the synthetic landscape. As scientists, our choice of methodology is governed by a balance of efficiency, scalability, and, most critically, safety. Therefore, this document will detail two primary, robust pathways to the target molecule: the traditional phosgenation route, utilizing a modern and safer phosgene equivalent, and the Curtius rearrangement, a classic phosgene-free alternative. Each section is designed to explain the "why" behind the "how," grounding the protocols in established chemical principles and field-proven safety insights.

Section 1: Strategic Overview of Synthetic Pathways

The synthesis of an aromatic isocyanate from its corresponding primary amine or carboxylic acid is a fundamental transformation in organic chemistry. The two most prominent methods offer distinct advantages and challenges.

-

Phosgenation of 2-Fluoro-6-methylaniline: This is the most direct and industrially common method for isocyanate synthesis. It involves the reaction of the primary amine precursor with phosgene (COCl₂) or a solid surrogate like triphosgene (bis(trichloromethyl) carbonate). Triphosgene is often preferred in a laboratory setting as it is a stable solid that generates the reactive phosgene in situ, mitigating the hazards of handling a highly toxic gas.[1]

-

Curtius Rearrangement of 2-Fluoro-6-methylbenzoyl Azide: This powerful, phosgene-free alternative begins with the corresponding carboxylic acid, 2-fluoro-6-methylbenzoic acid.[2][3] The acid is converted into an acyl azide, which upon thermal or photochemical rearrangement, expels nitrogen gas to yield the isocyanate.[4][5] This pathway is lauded for its functional group tolerance and the complete retention of stereochemistry at the migrating group.[6][7]

The following diagram illustrates the logical flow from common precursors to the final isocyanate product via these two distinct routes.

Caption: High-level overview of the two primary synthetic routes.

Section 2: Safety as a Mandate: Handling Isocyanates and Precursors

Trustworthiness in chemical synthesis begins with an uncompromising commitment to safety. Both the reagents and the product in this guide are hazardous and must be handled with the utmost care in a well-ventilated chemical fume hood by trained personnel.

Isocyanate Hazards: Isocyanates are potent respiratory and skin sensitizers.[5] Acute exposure can cause irritation to the eyes, nose, throat, and skin.[5] Chronic exposure, even at very low concentrations, can lead to sensitization, resulting in severe asthma-like reactions upon subsequent exposure.[8] All work with this compound must be conducted with appropriate personal protective equipment (PPE), including:

-

Respiratory Protection: A full-face respirator with an appropriate organic vapor/acid gas cartridge is recommended.[8]

-

Eye and Face Protection: Chemical splash goggles and a face shield.[2]

-

Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or laminate). No single glove material is impervious to all chemicals; consult glove manufacturer compatibility charts.

-

Body Protection: A lab coat or chemical-resistant suit.[9]

Reagent-Specific Hazards:

-

Triphosgene: A stable solid, but it can decompose upon heating or contact with moisture to release toxic phosgene gas.[1] Phosgene is a severe pulmonary irritant, and its effects can be delayed for up to 48 hours.[7] Handle triphosgene with extreme caution and always add it portion-wise to the reaction mixture to control the in situ generation of phosgene.

-

Azides (Sodium Azide, DPPA): Sodium azide is highly toxic. Diphenylphosphoryl azide (DPPA) is a common reagent for the Curtius rearrangement and is also toxic. Acyl azides themselves are potentially explosive, especially upon heating, and should be handled with care and behind a blast shield.[6][7]

Decontamination: Any spills should be decontaminated with a solution designed to react with isocyanates, such as a mixture of water (90%), ethanol (8%), and concentrated ammonia (2%).

Section 3: Route 1 - Synthesis via Phosgenation

This method leverages the reaction of 2-fluoro-6-methylaniline with triphosgene in the presence of a non-nucleophilic base. The base is crucial for scavenging the HCl generated during the reaction.

Reaction Mechanism

The reaction proceeds in two main stages. First, the amine reacts with the in situ-generated phosgene to form an N-carbamoyl chloride intermediate. Second, thermal or base-induced elimination of HCl from this intermediate yields the final isocyanate product.

Caption: Simplified mechanism of the phosgenation reaction.

Reagent and Solvent Data

| Reagent/Solvent | Formula | M.W. ( g/mol ) | CAS No. | Key Properties |

| 2-Fluoro-6-methylaniline | C₇H₈FN | 125.14 | 443-89-0 | Liquid, harmful if swallowed, causes skin/eye irritation.[10][11] |

| Triphosgene (BTC) | C₃Cl₆O₃ | 296.75 | 32315-10-9 | Crystalline solid, toxic, moisture-sensitive. |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | Liquid, corrosive, flammable, acts as HCl scavenger. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Volatile solvent, suspected carcinogen. |

Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of aryl isocyanates and should be performed with rigorous adherence to all safety precautions.[8]

-

Setup: Equip a dry, three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, a thermometer, and an argon inlet connected to an oil bubbler. The outlet gas should be passed through a scrubber containing a sodium hydroxide solution to neutralize any excess phosgene or HCl.

-

Reagent Preparation: In the flask, dissolve 2-fluoro-6-methylaniline (1.0 eq) and triethylamine (3.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

-

Reaction Initiation: Cool the solution to 0 °C using an ice bath. Separately, dissolve triphosgene (0.4 eq) in anhydrous DCM and load it into the dropping funnel.

-

Triphosgene Addition: Add the triphosgene solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C. A precipitate of triethylamine hydrochloride will form.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting amine.

-

Workup: Filter the reaction mixture under argon to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous DCM.

-

Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator (ensure the vacuum pump exhaust is properly vented into a fume hood). The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.

Section 4: Route 2 - Synthesis via Curtius Rearrangement

This phosgene-free route provides an excellent alternative, particularly for small-scale syntheses where avoiding highly toxic reagents is a priority.

Reaction Mechanism

The process begins with the activation of the carboxylic acid, typically to an acid chloride, followed by reaction with an azide source (e.g., sodium azide) to form the acyl azide. Upon heating, this intermediate undergoes a concerted rearrangement, losing N₂ gas as the aryl group migrates to the nitrogen atom, directly forming the isocyanate.[4]

Caption: Key steps in the Curtius Rearrangement pathway.

Reagent and Solvent Data

| Reagent/Solvent | Formula | M.W. ( g/mol ) | CAS No. | Key Properties |

| 2-Fluoro-6-methylbenzoic acid | C₈H₇FO₂ | 154.14 | 90259-27-1 | Solid, key intermediate for APIs like avacopan.[2][3] |

| Oxalyl Chloride | C₂Cl₂O₂ | 126.93 | 79-37-8 | Liquid, corrosive, reacts violently with water. |

| Sodium Azide | NaN₃ | 65.01 | 26628-22-8 | Solid, highly toxic, can form explosive heavy metal azides. |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | Flammable solvent, suitable for heating reactions. |

Detailed Experimental Protocol

This protocol is based on established procedures for the Curtius rearrangement and must be performed with caution, especially when handling azides.[7]

-

Acid Chloride Formation: In a dry, argon-flushed flask, suspend 2-fluoro-6-methylbenzoic acid (1.0 eq) in anhydrous toluene. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops). Stir the mixture at room temperature for 2-3 hours, or until gas evolution ceases and a clear solution is formed.

-

Acyl Azide Synthesis: In a separate flask, prepare a solution of sodium azide (1.5 eq) in a minimal amount of water and add it to acetone. Cool this solution to 0 °C. Add the freshly prepared acyl chloride solution dropwise to the sodium azide slurry. Stir vigorously at 0 °C for 1 hour.

-

Extraction: Quench the reaction by adding cold water. Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Caution: This solution contains the potentially explosive acyl azide and should be handled gently without heating.

-

Rearrangement: Decant the dried toluene solution into a larger flask equipped with a condenser. Heat the solution gently (typically 80-100 °C) behind a blast shield. Vigorous evolution of nitrogen gas will be observed. Continue heating until gas evolution ceases completely (usually 1-2 hours).

-

Purification: Cool the reaction mixture to room temperature. The resulting toluene solution of the isocyanate can be used directly or purified. Remove the toluene under reduced pressure, and purify the residue by vacuum distillation to obtain the final product.

Section 5: Conclusion and Outlook

Both the phosgenation and Curtius rearrangement pathways represent viable and robust methods for the synthesis of this compound. The choice of method will ultimately depend on the scale of the synthesis, the available equipment, and the institutional safety protocols. The triphosgene method offers a more direct route from the corresponding aniline, while the Curtius rearrangement provides a valuable phosgene-free alternative. For drug development professionals, the availability of these distinct routes provides flexibility in process development and optimization, ensuring a reliable supply of this key chemical intermediate for further elaboration into complex molecular targets.

References

- Ossila. (n.d.). 2-Fluoro-6-methylbenzoic acid | CAS Number 90259-27-1.

- Leveraging 2-Fluoro-6-methylbenzoic Acid in API Synthesis. (n.d.). Retrieved from a reliable chemical supplier source.

-

Wikipedia. (2023). Curtius rearrangement. Retrieved from [Link]

- ChemicalBook. (2023). 2-Fluoro-6-methylbenzoic acid | 90259-27-1.

- Organic Syntheses. (2024). Synthesis of S,S-Di(pyridin-2-yl)carbonodithioate (DPDTC) for the Reduction of Carboxylic Acids. Org. Synth. 2024, 101, 274-294.

- Kumar, V., & Sharma, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2371–2393.

- Alfa Chemistry. (n.d.). Curtius Rearrangement.

- Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure.

- SafeWork NSW. (n.d.). Isocyanates technical fact sheet.

- NROChemistry. (n.d.). Curtius Rearrangement.

- Al-Zoubi, R. M. (2020). A decade review of triphosgene and its applications in organic reactions. Molecules, 25(7), 1644.

- Kumar, V., & Sharma, A. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current Organic Chemistry, 22(15), 1461-1490.

- Tsai, J. H., Takaoka, L. R., Powell, N. A., & Nowick, J. S. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)

- Oakwood Chemical. (n.d.). 2-Fluoro-6-methylbenzoic acid.

- Reddit. (2023). Workup for isocyante synthesis from triphoagene?

- BLD Pharm. (n.d.). This compound | 60221-81-0.

- CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride. (2020).

- Li, B., et al. (2010). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Organic Letters, 12(18), 4082-4085.

- Chemsrc. (n.d.). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline.

-

PubChem. (n.d.). 2-Fluoro-6-methylaniline. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 2-Fluoro-6-methylaniline 97%.

- PubChem. (n.d.). 2-Fluoro-6-methylaniline | C7H8FN | CID 14155411.

- Sigma-Aldrich. (n.d.). 2-Fluoro-6-methylaniline 97 443-89-0.

- Sigma-Aldrich. (n.d.). 2-Fluoro-6-methylaniline 97%.

Sources

- 1. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. nbinno.com [nbinno.com]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Page loading... [guidechem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Curtius Rearrangement | NROChemistry [nrochemistry.com]

physicochemical properties of 1-Fluoro-3-isocyanato-2-methylbenzene

An In-Depth Technical Guide to the Physicochemical Properties of 1-Fluoro-3-isocyanato-2-methylbenzene

Abstract: This technical guide provides a comprehensive analysis of the (CAS No. 160393-57-1). It is intended for researchers, chemists, and professionals in the fields of drug discovery and materials science who utilize this versatile isocyanate as a synthetic building block. The document details the compound's structural features, physical constants, and spectroscopic signature, while also offering field-proven insights into its handling, reactivity, and typical synthetic applications. The protocols and data presented herein are designed to ensure both safety and experimental success.

Introduction: A Profile of a Versatile Reagent

This compound is a substituted aromatic isocyanate, a class of compounds renowned for their utility in organic synthesis. The molecule's architecture, featuring a benzene ring functionalized with a highly reactive isocyanate group, a fluorine atom, and a methyl group, imparts a unique combination of steric and electronic properties. The isocyanate moiety serves as a powerful electrophile, readily undergoing addition reactions with nucleophiles to form stable covalent bonds. This reactivity is the cornerstone of its application in the synthesis of a diverse array of compounds, including ureas, carbamates, and amides, which are prevalent scaffolds in medicinal chemistry and polymer science. This guide aims to provide a detailed physicochemical portrait to inform its effective and safe use.

Molecular and Structural Data

A fundamental understanding of this compound begins with its basic molecular identity. The strategic placement of its functional groups—the ortho-methyl group and the meta-fluoro and isocyanate groups—dictates its reactivity and steric profile.

| Property | Value |

| Molecular Formula | C₈H₆FNO |

| Molecular Weight | 151.14 g/mol |

| CAS Number | 160393-57-1 |

| Canonical SMILES | CC1=C(C=CC=C1F)N=C=O |

| InChI Key | YJFLHFAHMPNZQE-UHFFFAOYSA-N |

Diagram 1: 2D Chemical Structure of this compound

Caption: A self-validating workflow to ensure reagent integrity.

Experimental Protocol: Synthesis of a Carbamate Derivative

This protocol details a representative synthesis using this compound to form a carbamate, a common linkage in drug molecules.

Objective: To synthesize Ethyl (2-fluoro-6-methylphenyl)carbamate.

Methodology:

-

System Preparation (Trustworthiness Pillar): A 100 mL three-neck round-bottom flask is equipped with a magnetic stir bar, a nitrogen inlet adapter, a thermometer, and a rubber septum. The entire apparatus is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of dry nitrogen. This initial step is non-negotiable for preventing moisture contamination.

-

Reagent Preparation: Anhydrous ethanol (1.0 equivalent) and a catalytic amount of dibutyltin dilaurate (DBTDL, ~0.1 mol%) are dissolved in anhydrous toluene (20 mL) and added to the reaction flask via syringe. The solution is stirred and cooled to 0 °C using an ice-water bath.

-

Expertise & Experience: The use of a catalyst like DBTDL is a field-proven method to accelerate carbamate formation, often leading to cleaner reactions and higher yields, especially with sterically hindered or less reactive alcohols. Cooling the reaction controls the initial exotherm, preventing potential side reactions.

-

-

Isocyanate Addition: this compound (1.05 equivalents) is dissolved in anhydrous toluene (10 mL) and drawn into a syringe. This solution is added dropwise to the stirred alcohol solution over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture, and visualizing the disappearance of the alcohol spot.

-

Workup and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude oil is purified via flash column chromatography on silica gel to yield the pure ethyl (2-fluoro-6-methylphenyl)carbamate.

Spectroscopic Signature

For verification and quality control, the following spectroscopic features are characteristic:

-

Infrared (IR) Spectroscopy: The most diagnostic signal is a very strong, sharp absorption band appearing around 2250-2275 cm⁻¹ . This peak is characteristic of the asymmetric N=C=O stretch and its presence is a definitive confirmation of the isocyanate group's integrity.

-

¹H NMR Spectroscopy: The spectrum will display a singlet for the methyl (CH₃) protons around 2.2-2.4 ppm and a complex multiplet pattern for the three aromatic protons in the 6.8-7.2 ppm region.

-

¹⁹F NMR Spectroscopy: A singlet or a multiplet (depending on coupling to nearby protons) will be observed, confirming the presence of the fluorine atom.

-

¹³C NMR Spectroscopy: The isocyanate carbon typically appears in the 125-135 ppm range. The carbon directly bonded to the fluorine will show a large one-bond C-F coupling constant.

References

Chapter 1: Compound Profile: Physicochemical Properties and Safe Handling

An In-Depth Technical Guide to the Reactivity and Application of 3-Fluoro-4-methylphenyl Isocyanate

This guide provides an in-depth exploration of 3-Fluoro-4-methylphenyl isocyanate, a versatile reagent with significant applications in pharmaceutical development and materials science. We will move beyond simple reaction schemes to dissect the underlying electronic factors that govern its reactivity, offering both theoretical understanding and practical, field-proven protocols for its effective use.

Before utilizing any reactive chemical, a thorough understanding of its properties and safe handling requirements is paramount. 3-Fluoro-4-methylphenyl isocyanate is a moisture-sensitive and toxic compound that demands careful management in a laboratory setting.

Physicochemical Data

A summary of the key physical and chemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆FNO | [1] |

| Molecular Weight | 151.14 g/mol | [1] |

| Appearance | Colorless Liquid (typical) | [2] |

| Boiling Point | 107 °C at 3 mmHg | |

| Density | ~1.224 g/mL at 25 °C |

Safety Profile and GHS Classification

According to the Globally Harmonized System (GHS), 3-Fluoro-4-methylphenyl isocyanate is classified with significant hazards.[1] It is harmful if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation.[1] Isocyanates as a class are potent respiratory sensitizers.[3]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3]

Handling, Storage, and Emergency Protocols

The high reactivity of the isocyanate group, especially with water, necessitates specific handling and storage conditions.[4][5]

Storage:

-

Temperature: Store refrigerated at 2-8°C.[4]

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent reaction with atmospheric moisture.[4]

-

Container: Keep in a tightly sealed, appropriate container, such as a polyethylene or polypropylene bottle as recommended by the manufacturer.[4]

Handling Workflow: The following workflow is essential for minimizing exposure and ensuring reagent integrity.

Caption: Workflow for Safely Handling 3-Fluoro-4-methylphenyl Isocyanate.

Chapter 2: The Electronic Landscape and Its Influence on Reactivity

The reactivity of an aromatic isocyanate is not solely determined by the -N=C=O group but is finely tuned by the substituents on the phenyl ring. In 3-Fluoro-4-methylphenyl isocyanate, the interplay between the electron-withdrawing fluorine and the electron-donating methyl group creates a unique electronic profile.

-

Fluorine (at C-3): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I).[6][7] This effect pulls electron density from the aromatic ring, making the entire system more electron-poor. This, in turn, increases the partial positive charge (δ+) on the electrophilic carbon of the isocyanate group, enhancing its reactivity toward nucleophiles.[7]

-

Methyl Group (at C-4): The methyl group is electron-donating through a combination of a weak inductive effect (+I) and hyperconjugation. This effect pushes electron density into the ring, which would typically decrease the reactivity of the isocyanate group.

The Net Effect: The strong, distance-dependent inductive effect of the fluorine atom generally outweighs the donating effect of the methyl group.[6] Consequently, 3-Fluoro-4-methylphenyl isocyanate is expected to be more reactive than 4-methylphenyl isocyanate and likely exhibits reactivity comparable to or slightly greater than unsubstituted phenyl isocyanate.

Caption: Electronic effects governing the reactivity of the isocyanate group.

Chapter 3: Core Reactivity with Nucleophiles

The fundamental reaction of an isocyanate is the addition of a nucleophile to the electrophilic carbon of the N=C=O group. The primary reactions relevant to drug discovery and polymer chemistry are with amines and alcohols.

Reaction with Amines: Synthesis of Ureas

The reaction between an isocyanate and a primary or secondary amine is typically rapid and exothermic, yielding a substituted urea. This reaction forms the basis for many active pharmaceutical ingredients.[8]

Sources

- 1. 3-Fluoro-4-methylphenyl isocyanate | C8H6FNO | CID 2737398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-4-methylphenyl isocyanate | C8H6ClNO | CID 62832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. kronospan.com [kronospan.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. 3-CHLORO-4-METHYLPHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Polarisation of Electron Density and Electronic Effects: Revisiting the Carbon–Halogen Bonds [mdpi.com]

- 7. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

Spectroscopic Unveiling of 1-Fluoro-3-isocyanato-2-methylbenzene: A Technical Guide

Introduction

1-Fluoro-3-isocyanato-2-methylbenzene, a substituted aromatic compound, holds significant interest for researchers and professionals in drug development and materials science. Its unique trifunctional substitution pattern—comprising a fluorine atom, an isocyanate group, and a methyl group on a benzene ring—imparts a distinct combination of reactivity and physicochemical properties. The isocyanate group serves as a versatile handle for a variety of chemical transformations, including the formation of ureas, carbamates, and other derivatives, making it a valuable building block in the synthesis of complex organic molecules. The presence of a fluorine atom can significantly modulate the compound's metabolic stability, lipophilicity, and binding affinity to biological targets.

Molecular Structure and Isomerism

The systematic name, this compound, precisely defines the connectivity of the substituents on the benzene ring. The CAS number for this compound is 60221-81-0.[1][2] A clear understanding of this substitution pattern is crucial for the accurate prediction and interpretation of its spectral features.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electronic effects of the fluorine, isocyanate, and methyl substituents.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| CH₃ | ~2.2 | Singlet (or narrow triplet due to long-range coupling with F) | - |

| Ar-H (H4) | ~7.0-7.2 | Doublet of doublets | JH4-H5 ≈ 8, JH4-F ≈ 2 |

| Ar-H (H5) | ~6.9-7.1 | Triplet (or triplet of doublets) | JH5-H4 ≈ 8, JH5-H6 ≈ 8 |

| Ar-H (H6) | ~7.1-7.3 | Doublet of doublets | JH6-H5 ≈ 8, JH6-F ≈ 10 |

Expert Interpretation:

-

Methyl Protons: The methyl group protons are expected to appear as a singlet around 2.2 ppm. The electron-withdrawing nature of the adjacent fluorine and isocyanate groups will cause a slight downfield shift compared to toluene (2.36 ppm). Long-range coupling to the fluorine atom might result in a very narrow triplet, though this may not be resolved in a standard spectrum.

-

Aromatic Protons: The three aromatic protons will appear in the range of 6.9-7.3 ppm. The fluorine atom will introduce characteristic splitting patterns. H6, being ortho to the fluorine, is expected to show the largest H-F coupling constant (around 10 Hz). H4, being meta to the fluorine, will exhibit a smaller H-F coupling (around 2 Hz). H5, being para to the fluorine, will have a negligible H-F coupling and will likely appear as a triplet due to coupling with H4 and H6.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the substituents, particularly the fluorine atom, which will also cause C-F coupling.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (Hz) |

| CH₃ | ~15 | JC-F ≈ 3-5 |

| C1-F | ~160 | ¹JC-F ≈ 245 |

| C2-CH₃ | ~125 | ²JC-F ≈ 20 |

| C3-NCO | ~135 | ³JC-F ≈ 3 |

| C4 | ~128 | ⁴JC-F ≈ 1 |

| C5 | ~120 | ³JC-F ≈ 8 |

| C6 | ~115 | ²JC-F ≈ 25 |

| N=C =O | ~125 | - |

Expert Interpretation:

-

Aromatic Carbons: The carbon directly attached to the fluorine atom (C1) will be significantly downfield and will exhibit a large one-bond C-F coupling constant (¹JC-F) of approximately 245 Hz. The carbons ortho (C2, C6) and meta (C3, C5) to the fluorine will also show smaller C-F couplings.

-

Isocyanate Carbon: The carbon of the isocyanate group is expected to appear around 125 ppm.

-

Methyl Carbon: The methyl carbon will be observed in the aliphatic region, around 15 ppm, and may show a small two-bond coupling to the fluorine atom.

Experimental Protocol: NMR Spectroscopy

A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate structural analysis.

Figure 3: Workflow for acquiring an IR spectrum.

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used by placing a drop of the sample directly on the ATR crystal.

-

Background Scan: A background spectrum of the empty sample holder (or the clean ATR crystal) is recorded to subtract the absorption of atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Scan: The prepared sample is placed in the IR beam path, and the sample spectrum is recorded.

-

Data Analysis: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data

| Ion | Predicted m/z | Interpretation |

| [M]⁺˙ | 151 | Molecular Ion |

| [M - CO]⁺˙ | 123 | Loss of carbon monoxide from the isocyanate group |

| [M - NCO]⁺ | 109 | Loss of the isocyanate radical |

| [C₇H₆F]⁺ | 109 | Fluorotoluene cation |

| [C₆H₄F]⁺ | 95 | Loss of methyl group from the fluorotoluene cation |

Expert Interpretation:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 151, corresponding to the molecular weight of this compound (C₈H₆FNO). A common fragmentation pathway for aryl isocyanates is the loss of a neutral carbon monoxide (CO) molecule, which would result in a fragment ion at m/z 123. Another likely fragmentation is the cleavage of the C-N bond, leading to the loss of the isocyanate radical (·NCO) and the formation of a fluorotoluene cation at m/z 109. Further fragmentation of this ion by loss of a methyl radical would give rise to a fluorophenyl cation at m/z 95.

Fragmentation Pathway

Figure 4: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV in EI-MS), leading to the formation of a positively charged molecular ion and subsequent fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The mass spectrum is plotted as the relative abundance of ions versus their m/z ratio.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic characterization of this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data, grounded in the fundamental principles of spectroscopy and comparison with related structures, offers a robust framework for the structural verification of this important chemical intermediate. The provided experimental protocols serve as a practical guide for researchers to obtain high-quality spectral data. This guide is intended to empower scientists and professionals in their research and development endeavors by providing a deep understanding of the spectroscopic properties of this compound.

References

-

Lead Sciences. This compound. [Link]

-

Joe, Chemistry: Infrared of isocyanates. [Link]

-

Thomson, M. et al. Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm-1... ResearchGate. [Link]

Sources

An In-Depth Technical Guide to 2-Fluoro-4-isocyanato-1-methylbenzene: Molecular Structure, Synthesis, and Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of 2-fluoro-4-isocyanato-1-methylbenzene (FIMB). As a member of the substituted phenyl isocyanate family, FIMB is a valuable reagent in organic synthesis, particularly in the development of novel therapeutics and advanced materials. This document delves into the nuanced interplay of the fluorine, methyl, and isocyanate functional groups, which collectively define the unique reactivity and utility of this compound. Detailed protocols for its synthesis and characterization are presented, alongside a discussion of its role as a building block in medicinal chemistry, with a particular focus on its potential in the design of kinase inhibitors. This guide is intended to be a critical resource for researchers leveraging the distinct properties of fluorinated isocyanates in their scientific endeavors.

Introduction: The Strategic Importance of Fluorinated Isocyanates

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] Isocyanates, characterized by the highly reactive -N=C=O functional group, are versatile intermediates in the synthesis of a wide range of organic compounds, including ureas, carbamates, and amides, which are prevalent motifs in many pharmaceutical agents.[2] The convergence of these two chemical entities in 2-fluoro-4-isocyanato-1-methylbenzene creates a molecule of significant interest for medicinal chemists and material scientists. The presence of the electron-withdrawing fluorine atom is anticipated to enhance the electrophilicity of the isocyanate carbon, thereby increasing its reactivity towards nucleophiles. This guide aims to provide a detailed exposition of the molecular characteristics and synthetic utility of this promising chemical intermediate.

Molecular Structure and Physicochemical Properties

2-Fluoro-4-isocyanato-1-methylbenzene possesses a well-defined molecular architecture that dictates its chemical behavior. The molecule consists of a benzene ring substituted with a fluorine atom at the 2-position, an isocyanate group at the 4-position, and a methyl group at the 1-position.

Molecular Structure Visualization:

Caption: 2D structure of 2-fluoro-4-isocyanato-1-methylbenzene.

Physicochemical Data Summary:

| Property | Value (Predicted/Estimated) | Source |

| Molecular Formula | C₈H₆FNO | [3] |

| Molecular Weight | 151.14 g/mol | [3] |

| CAS Number | 102561-42-2 | [3] |

| Boiling Point | 192 °C (for isomer 1-fluoro-2-isocyanato-4-methylbenzene) | [4] |

| Density | 1.159 g/mL at 25 °C (for isomer 1-fluoro-2-isocyanato-4-methylbenzene) | [4] |

| Refractive Index | n20/D 1.511 (for isomer 1-fluoro-2-isocyanato-4-methylbenzene) | [4] |

| XLogP3-AA | 3.2 (Predicted) | [3] |

Spectroscopic Characterization

Experimental spectroscopic data for 2-fluoro-4-isocyanato-1-methylbenzene is not widely published. However, based on its molecular structure, the following spectral characteristics are anticipated.

3.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic region will display a complex splitting pattern due to the substitution pattern on the benzene ring and coupling with the fluorine atom. The methyl group will appear as a singlet.

3.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide valuable information about the carbon framework. The isocyanate carbon will have a characteristic downfield chemical shift. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the attached functional groups. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant.

3.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by a strong, sharp absorption band characteristic of the isocyanate (-N=C=O) asymmetric stretching vibration, typically observed in the range of 2250-2280 cm⁻¹. Other significant absorptions will include C-H stretching vibrations for the aromatic and methyl groups, C=C stretching vibrations of the aromatic ring, and a C-F stretching vibration.

3.4. Mass Spectrometry (Predicted)

The mass spectrum will show a molecular ion peak corresponding to the exact mass of the molecule (151.0433 u). The fragmentation pattern will likely involve the loss of the isocyanate group and other characteristic fragments of the substituted benzene ring. Predicted mass-to-charge ratios for various adducts are available.[5]

Synthesis of 2-Fluoro-4-isocyanato-1-methylbenzene

The synthesis of aromatic isocyanates is most commonly achieved through the phosgenation of the corresponding primary amine. A safer and more convenient laboratory-scale alternative to phosgene gas is the use of its solid equivalent, triphosgene (bis(trichloromethyl) carbonate).[6] The proposed synthesis of 2-fluoro-4-isocyanato-1-methylbenzene involves the reaction of 3-fluoro-4-methylaniline with triphosgene in the presence of a non-nucleophilic base.

Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of 2-fluoro-4-isocyanato-1-methylbenzene.

Detailed Experimental Protocol (Representative):

Disclaimer: This is a general protocol and may require optimization for optimal yield and purity.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-fluoro-4-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM). In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous DCM.

-

Reaction: Cool the aniline solution to 0 °C in an ice bath. Slowly add the triphosgene solution to the stirred aniline solution. After the addition is complete, add a solution of triethylamine (2.2 eq) in anhydrous DCM dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition of the base, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous DCM.

-

Purification: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure 2-fluoro-4-isocyanato-1-methylbenzene.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Isocyanates are highly reactive towards water, which would lead to the formation of an unstable carbamic acid that readily decarboxylates to the starting amine. Therefore, all reagents and solvents must be strictly anhydrous.

-

Use of Triphosgene: Triphosgene is a safer, crystalline solid that serves as a precursor to phosgene in situ, avoiding the handling of highly toxic phosgene gas.[6][7]

-

Non-nucleophilic Base: A non-nucleophilic base like triethylamine is used to neutralize the HCl generated during the reaction without competing with the aniline as a nucleophile.

-

Controlled Temperature: The initial reaction is carried out at 0 °C to control the exothermic reaction between the amine and the phosgene equivalent.

-

Vacuum Distillation: Purification by vacuum distillation is necessary to separate the product from non-volatile impurities and to avoid thermal decomposition at higher temperatures.

Reactivity and Mechanistic Insights

The reactivity of 2-fluoro-4-isocyanato-1-methylbenzene is dominated by the electrophilic nature of the isocyanate carbon atom. The presence of the electron-withdrawing fluorine atom on the phenyl ring further enhances this electrophilicity, making the isocyanate group more susceptible to nucleophilic attack compared to its non-fluorinated counterpart.

General Reactivity Profile:

Caption: General reactivity of 2-fluoro-4-isocyanato-1-methylbenzene with common nucleophiles.

-

Reaction with Amines: The reaction with primary or secondary amines is typically rapid and exothermic, yielding substituted ureas. This is a fundamental reaction for creating diverse molecular scaffolds.

-

Reaction with Alcohols: The reaction with alcohols proceeds readily, often catalyzed by a base or an organometallic compound, to form carbamates (urethanes). This reaction is crucial in the synthesis of many pharmaceuticals and polymers.[8]

-

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to the corresponding primary amine (3-fluoro-4-methylaniline in this case) and carbon dioxide.[9] This necessitates the use of anhydrous conditions during synthesis and handling.

Applications in Drug Development and Material Science

While specific, published applications of 2-fluoro-4-isocyanato-1-methylbenzene are not extensively documented, its structural motifs are highly relevant to contemporary drug discovery and material science.

6.1. Potential as a Building Block for Kinase Inhibitors

A significant number of FDA-approved small molecule kinase inhibitors feature a substituted urea or a related moiety derived from an isocyanate precursor.[] These inhibitors are crucial in oncology, targeting kinases that are dysregulated in various cancers.[11][12] A patent for compounds useful for treating cancers mentions isocyanate compounds in the synthesis of kinase inhibitors.[13] The unique substitution pattern of 2-fluoro-4-isocyanato-1-methylbenzene, with its fluorine and methyl groups, offers a distinct electronic and steric profile that could be exploited to achieve selective binding to the ATP-binding site of specific kinases. The fluorine atom, in particular, can engage in favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with the protein target.

6.2. Role in the Synthesis of Fluorinated Polymers

Isocyanates are fundamental monomers in the production of polyurethanes.[8] The incorporation of fluorine into the polymer backbone can impart desirable properties such as increased thermal stability, chemical resistance, and hydrophobicity. 2-Fluoro-4-isocyanato-1-methylbenzene could serve as a valuable monomer or co-monomer in the synthesis of specialty fluorinated polyurethanes with tailored properties for advanced applications.

Safety and Handling

Isocyanates are potent respiratory and skin sensitizers and should be handled with extreme caution in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. Inhalation of vapors can cause severe respiratory irritation and may lead to sensitization. Skin contact can cause irritation and allergic reactions. Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Conclusion

2-Fluoro-4-isocyanato-1-methylbenzene is a reactive and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and material science. Its unique combination of a fluorinated aromatic ring and an isocyanate functional group provides a valuable platform for the construction of complex molecules with tailored properties. While a comprehensive set of experimental data for this specific compound is not yet publicly available, this guide provides a robust framework for its synthesis, characterization, and application based on established chemical principles and data from closely related analogues. Further research into the specific applications of this compound is warranted and is likely to uncover novel and valuable contributions to science and technology.

References

-

PubChemLite. 2-fluoro-4-isocyanato-1-methylbenzene (C8H6FNO). Available at: [Link].

-

ChemBK. 1-fluoro-2-isocyanato-4-methylbenzene. 2024. Available at: [Link].

-

Supporting Information for Rhenium-Catalyzed C–H Aminocarbonylation of Azobenzenes with Isocyanates. Available at: [Link].

-

PubChem. 3-Fluoro-4-methylphenyl isocyanate. Available at: [Link].

-

Al-Zoubi, R. M. A decade review of triphosgene and its applications in organic reactions. RSC Adv.2020 , 10, 26435-26453. Available at: [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Reactivity and Safety of Phenyl Isocyanate. Available at: [Link].

-

Tsai, J. H.; Takaoka, L. R.; Powell, N. A.; Nowick, J. S. Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-phenylpropanoate. Org. Synth.2002 , 78, 220. Available at: [Link].

-

ResearchGate. How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene? 2020. Available at: [Link].

-

Thermo Fisher Scientific. Certificate of analysis. Available at: [Link].

- Google Patents. Isocyanate compound manufacturing method. US20170342023A1.

- Google Patents. Compounds and methods useful for treating or preventing cancers. WO2018183936A1.

- Google Patents. Fluorocarbon Emulsion Stabilizing Surfactants. US20100105112A1.

-

SpectraBase. 1-Chloro-4-[difluoro(isocyanato)methyl]benzene. Available at: [Link].

-

Thermo Fisher Scientific. Certificate of Analysis. Available at: [Link].

-

NIST. Benzene, 1-fluoro-4-methyl-. Available at: [Link].

-

Al-Hadedi, A. A. M.; Ghaffar, T. Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Adv.2020 , 10, 18645-18666. Available at: [Link].

-

Knights, O. L.; Ye, Q.; Rajendra, M.; Johnson, C. N. Fluorescent Kinase Inhibitors As Probes In Cancer. ACS Chem. Biol.2021 , 16, 1245-1264. Available at: [Link].

-

Uto, K.; Iwata, M.; Nakagawa, H.; Miyata, O. triphosgene-mediated chlorolactamization and aminolactamization of homoallylic amines. HETEROCYCLES2017 , 95, 1051. Available at: [Link].

-

Zhang, Y.; et al. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. J. Enzyme Inhib. Med. Chem.2025 , 40, 2542357. Available at: [Link].

- Google Patents. Fluorinated benzene manufacturing process. US6087543A.

-

Hsueh, C.-C.; et al. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Oncotarget2016 , 7, 85744-85759. Available at: [Link].

-

Wang, Y.; et al. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Polymers2024 , 16, 989. Available at: [Link].

-

Al-Said, M. S.; et al. Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism. Appl. Sci.2021 , 11, 3746. Available at: [Link].

-

EurekAlert!. Fluorine “forever chemical” in medicines not leading to added drug reactions. 2025. Available at: [Link].

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 3-Fluoro-4-methylphenyl isocyanate | C8H6FNO | CID 2737398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. PubChemLite - 2-fluoro-4-isocyanato-1-methylbenzene (C8H6FNO) [pubchemlite.lcsb.uni.lu]

- 6. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 11. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism [mdpi.com]

- 13. broadinstitute.org [broadinstitute.org]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1-Fluoro-3-isocyanato-2-methylbenzene

Abstract

This technical guide provides a comprehensive analysis of the electronic landscape of 1-fluoro-3-isocyanato-2-methylbenzene, a molecule of significant interest in organic synthesis and drug development. By dissecting the individual and collective electronic effects of the fluoro, isocyanato, and methyl substituents, this document delineates the molecule's primary electrophilic and nucleophilic centers. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the molecule's reactivity to inform its application in synthetic strategies and molecular design. Mechanistic insights are supported by established principles of organic chemistry and illustrated with diagrams to provide a clear, actionable understanding of this versatile chemical entity.

Introduction and Molecular Overview

This compound is a substituted aromatic compound featuring a trifecta of functional groups that impart a rich and nuanced reactivity profile. The interplay between the electron-withdrawing fluorine and isocyanate groups and the electron-donating methyl group creates a molecule with distinct regions of high and low electron density. This unique electronic architecture makes it a valuable intermediate for the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals.[1] Understanding the specific sites of electrophilicity and nucleophilicity is paramount for predicting its behavior in chemical reactions and for its effective utilization in targeted synthesis.

The core of this guide will focus on a detailed examination of the isocyanate group as the primary electrophilic center and the benzene ring as the principal nucleophilic domain, with its reactivity modulated by the attached substituents.

Analysis of Substituent Electronic Effects

The reactivity of this compound is dictated by the electronic contributions of its three key substituents. A thorough understanding of these individual effects is crucial before assessing the molecule as a whole.

The Isocyanate Group (-N=C=O)

The isocyanate functional group is a potent electrophile. The carbon atom is bonded to two highly electronegative atoms, nitrogen and oxygen, which strongly pull electron density away from it.[2][3] This creates a significant partial positive charge on the isocyanate carbon, making it highly susceptible to attack by a wide range of nucleophiles.[4][5][6] Resonance structures illustrate the delocalization of the pi electrons, further emphasizing the electrophilic nature of the carbon atom.

The Fluorine Atom (-F)

The fluorine atom exhibits a dual electronic nature. Due to its high electronegativity, it exerts a powerful electron-withdrawing inductive effect (-I), which deactivates the benzene ring towards electrophilic aromatic substitution by pulling electron density from the ring through the sigma bond.[7][8] Conversely, the lone pairs on the fluorine atom can be donated into the aromatic pi system through a mesomeric or resonance effect (+M).[9] While this resonance effect is weaker than the inductive effect for halogens, it is most pronounced at the ortho and para positions.[7][8] This dual influence means that while the ring is less reactive than benzene overall, any electrophilic attack is directed to the positions ortho and para to the fluorine atom.[7]

The Methyl Group (-CH₃)

The methyl group is generally considered an electron-donating group. It activates the benzene ring towards electrophilic attack through two primary mechanisms: the inductive effect (+I) and hyperconjugation.[10][11] The sp³ hybridized carbon of the methyl group is less electronegative than the sp² hybridized carbons of the benzene ring, leading to a slight push of electron density into the ring.[10] More significantly, hyperconjugation involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi system of the ring, increasing the electron density, particularly at the ortho and para positions.[12]

Mapping the Electrophilic and Nucleophilic Sites

The combination of these electronic effects on the this compound scaffold creates a well-defined reactivity map.

Primary Electrophilic Site: The Isocyanate Carbon

The most significant electrophilic center in this compound is unequivocally the carbon atom of the isocyanate group. Its pronounced partial positive charge makes it a prime target for nucleophilic attack. This reactivity is fundamental to the chemistry of isocyanates, leading to the formation of ureas with amines, urethanes (carbamates) with alcohols, and carbamic acids with water (which can then decarboxylate to form an amine).[4][13]

Caption: Nucleophilic attack on the electrophilic isocyanate carbon.

Nucleophilic Domain: The Aromatic Ring

The benzene ring itself acts as a nucleophile, capable of reacting with strong electrophiles in electrophilic aromatic substitution (EAS) reactions. The reactivity and regioselectivity of this process are governed by the combined influence of the three substituents.

-

Activating/Deactivating Effects: The fluorine and isocyanate groups are deactivating, while the methyl group is activating. The overall reactivity of the ring towards EAS will be significantly reduced compared to benzene or toluene.

-

Directing Effects:

-

Fluorine (-F): Ortho, para-director.

-

Methyl (-CH₃): Ortho, para-director.

-

Isocyanate (-NCO): Meta-director (due to its electron-withdrawing nature).

-

Considering the positions on the ring:

-

C4: Para to the fluorine and meta to the isocyanate. This position is activated by the fluorine and methyl group's directing effects.

-

C5: Meta to the methyl and ortho to the isocyanate. This position is strongly deactivated.

-

C6: Ortho to the fluorine and meta to the methyl group. This position is activated by the fluorine's directing effect.

The most nucleophilic sites on the aromatic ring, and therefore the most likely positions for electrophilic attack, will be C4 and C6. The steric hindrance from the adjacent methyl group at C2 might slightly disfavor attack at C6 compared to C4.

Caption: Predicted nucleophilic sites on the aromatic ring.

Predicted Reactivity Profile

Reactions with Nucleophiles

The primary mode of reactivity for this compound will be nucleophilic addition to the isocyanate group. The general order of reactivity for common nucleophiles is: primary amines > secondary amines > alcohols ≈ thiols > water.[5]

| Nucleophile | Product Class | Reaction Description |

| Primary/Secondary Amines (R₂NH) | Substituted Ureas | Rapid reaction at the isocyanate carbon to form a stable urea linkage.[4] |

| Alcohols (ROH) | Carbamates (Urethanes) | Slower reaction than with amines, often requiring a catalyst, to form a carbamate.[5] |

| Water (H₂O) | Unstable Carbamic Acid -> Amine | Initial formation of a carbamic acid, which readily decarboxylates to yield 3-amino-1-fluoro-2-methylbenzene and CO₂ gas.[4][14] |

| Thiols (RSH) | Thiocarbamates | Reaction proceeds to form a thiocarbamate, often requiring a base catalyst to generate the more nucleophilic thiolate.[5] |

Reactions with Electrophiles

Electrophilic aromatic substitution on the benzene ring will require harsh conditions due to the deactivating nature of the fluoro and isocyanato groups. When a reaction does occur, the substitution product will be a mixture, with the major isomers being substitution at the C4 and C6 positions. For example, nitration (using HNO₃/H₂SO₄) would be expected to yield a mixture of 1-fluoro-3-isocyanato-2-methyl-4-nitrobenzene and 1-fluoro-3-isocyanato-2-methyl-6-nitrobenzene.

Conceptual Experimental Protocols

Protocol: Reaction with a Primary Amine to Confirm Isocyanate Electrophilicity

Objective: To demonstrate the high electrophilicity of the isocyanate carbon via reaction with a primary amine.

Methodology:

-

Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar).

-

To this solution, add a solution of a primary amine (e.g., benzylamine, 1.05 eq.) in the same solvent dropwise at room temperature.

-

The reaction is typically exothermic and rapid. Stir for 1-2 hours to ensure completion.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the formation of a new, more polar product.

-

Isolate the product (a substituted urea) by solvent evaporation and purification via recrystallization or column chromatography.

-

Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure. The disappearance of the characteristic isocyanate peak in the IR spectrum (~2250-2275 cm⁻¹) and the appearance of amide C=O and N-H stretches will confirm the reaction.

Caption: Workflow for reacting the isocyanate with a primary amine.

Conclusion

This compound is a molecule with a well-defined and predictable reactivity profile. Its primary electrophilic site is the highly electron-deficient carbon of the isocyanate group, which readily reacts with a variety of nucleophiles. The aromatic ring, while deactivated by the fluoro and isocyanato substituents, retains nucleophilic character at the C4 and C6 positions, directing potential electrophilic aromatic substitution reactions to these sites. This detailed understanding of its electronic properties and reactive centers allows for its strategic deployment in the synthesis of complex molecular architectures, making it a valuable tool for chemists in research and industry.

References

- Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. Chemistry Stack Exchange.

- The Student Room. (2013).

- Journal of the Chemical Society, Perkin Transactions 2. (1979). Electronic Effects of Halogen- Substituted Methyl Groups.

- Chemical Education Xchange. (2001).

- Wikipedia.

- RSC Advances. (2015).

- St. John's University & College of St. Benedict. Electrophilic Aromatic Substitution AR5. Directing Effects.

- Quora. (2018). Why is the electron density on a benzene ring greater in fluorobenzene than chlorobenzene even though the -I effect of F>Cl?.

- ACS Omega. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.

- Proprep.

- Chemistry LibreTexts. (2022). 16.

- BenchChem. (2025). Reactivity Profile of Isopropyl Isocyanate with Nucleophiles: An In-depth Technical Guide.

- PubMed Central (PMC). (2022).

- ResearchGate. (2007). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions.

- ResearchGate. (2020). (A) Electron density of isocyanate group, and (B) nucleophilic reaction....

- BLD Pharm.

- Quora. (2021).

- EvitaChem.

- Exploring 1-Chloro-2-Fluoro-3-Isocyanatobenzene: Properties and Applic

- Dongsen Chemicals. (2023).

Sources

- 1. innospk.com [innospk.com]

- 2. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isocyanate - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 9. quora.com [quora.com]

- 10. thestudentroom.co.uk [thestudentroom.co.uk]

- 11. proprep.com [proprep.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. doxuchem.com [doxuchem.com]

- 14. quora.com [quora.com]

A Theoretical Chemist's Guide to 3-Fluoro-4-methylphenyl isocyanate: A Computational Whitepaper

This document provides a comprehensive technical framework for the theoretical and computational investigation of 3-Fluoro-4-methylphenyl isocyanate. Tailored for researchers in computational chemistry, materials science, and drug development, this guide eschews a rigid template in favor of a logical, causality-driven exploration of the molecule's fundamental properties. We will proceed from foundational structural analysis to the prediction of spectroscopic signatures and chemical reactivity, detailing the requisite computational protocols and the scientific rationale underpinning each step.

Introduction: The Significance of Substituted Phenyl Isocyanates

Isocyanates (R–N=C=O) are a cornerstone class of reactive intermediates, pivotal in the synthesis of polyurethanes, agrochemicals, and pharmaceuticals.[1][2] The specific arrangement of substituents on the phenyl ring profoundly dictates the molecule's steric and electronic properties, thereby influencing its reactivity, stability, and utility in downstream applications.[3] The subject of this guide, 3-Fluoro-4-methylphenyl isocyanate, incorporates a fluoro group, known for its ability to modulate metabolic stability and binding affinity in drug candidates, and a methyl group, which can influence steric hindrance and electronic donation.

A thorough theoretical characterization provides predictive insights into a molecule's behavior, significantly accelerating experimental design and circumventing resource-intensive trial-and-error processes. This guide outlines a robust in silico workflow for achieving a deep quantum chemical understanding of this promising, yet under-studied, molecule.

Part 1: The Computational Workflow: A Foundation in Density Functional Theory

The bedrock of modern computational chemistry for organic molecules is Density Functional Theory (DFT), which offers an optimal balance of computational efficiency and predictive accuracy.[4] Our entire investigative workflow is built upon this framework.

1.1 The Rationale for Method Selection

For a molecule like 3-Fluoro-4-methylphenyl isocyanate, the selection of a functional and basis set is the most critical decision.

-

Functional: We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This choice is predicated on its extensive validation and proven success in accurately predicting the geometries and vibrational frequencies of a vast range of organic compounds, including other substituted phenyl isocyanates.[5][6]

-

Basis Set: The 6-311++G(d,p) basis set is recommended. This triple-zeta basis set provides sufficient flexibility for the valence electrons. The ++ indicates the inclusion of diffuse functions on all atoms, which are essential for accurately describing lone pairs and potentially weak non-covalent interactions. The (d,p) specifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for the description of non-spherical electron density, which is critical for capturing the true bonding environment.[5]

1.2 The Experimental Protocol: A Step-by-Step Computational Workflow

All calculations described herein can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or Spartan.[5][7] The logical flow of the investigation is as follows:

Caption: Overall computational workflow for theoretical analysis.

Part 2: Molecular Geometry and Structural Insights

The first step in any theoretical study is to determine the most stable three-dimensional arrangement of the molecule's atoms.

2.1 Conformational Search & Geometry Optimization

The presence of the non-linear isocyanate group and the methyl group necessitates a search for the lowest energy conformer. For substituted phenyl isocyanates, this often involves exploring the rotational barrier of the NCO and CH3 groups relative to the phenyl ring.

Protocol:

-

Generate an initial 3D structure of 3-Fluoro-4-methylphenyl isocyanate.

-

Perform a relaxed potential energy surface scan by rotating the C(phenyl)-NCO dihedral angle and the C(phenyl)-CH3 dihedral angle to identify all local minima.

-

Subject each identified minimum to a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory.

-

The structure with the lowest electronic energy is deemed the global minimum and is used for all subsequent calculations.

2.2 Structural Parameters

The optimized geometry provides a wealth of information about bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects of the substituents.

Caption: Atom numbering scheme for 3-Fluoro-4-methylphenyl isocyanate.

Table 1: Predicted Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C1-N7 | ~1.38 Å |

| N7=C8 | ~1.21 Å | |

| C8=O9 | ~1.18 Å | |

| C3-F10 | ~1.36 Å | |

| C4-C11 | ~1.51 Å | |

| Bond Angles | C1-N7-C8 | ~125° |

| N7-C8-O9 | ~178° (linear) | |

| C2-C3-F10 | ~119° | |

| Dihedral Angle | C6-C1-N7-C8 | ~30-50° (non-planar) |

Part 3: Vibrational Analysis for Spectroscopic Prediction

A frequency calculation serves a dual purpose: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it predicts the infrared (IR) and Raman spectra.

Protocol:

-

Using the optimized global minimum geometry, perform a frequency calculation at the identical B3LYP/6-311++G(d,p) level of theory.

-

Analyze the output to obtain vibrational frequencies, IR intensities, and Raman activities.

-

Assign the calculated frequencies to specific vibrational modes (e.g., stretching, bending, rocking) by visualizing the atomic motions and consulting Potential Energy Distribution (PED) analysis.[8]

Table 2: Key Predicted Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| ~2270 - 2360 | Very Strong | Weak | νas(N=C=O) - Asymmetric stretch of isocyanate group[5][9] |

| ~1580 - 1610 | Medium | Strong | ν(C=C) - Phenyl ring stretching |

| ~1440 - 1480 | Medium | Medium | δas(CH₃) - Asymmetric methyl bend |

| ~1380 - 1420 | Strong | Medium | νs(N=C=O) - Symmetric stretch of isocyanate group[9] |

| ~1200 - 1250 | Strong | Medium | ν(C-F) - Carbon-Fluorine stretch |

| ~800 - 850 | Strong | Weak | γ(C-H) - Out-of-plane C-H bend |

Part 4: Electronic Structure and Reactivity Prediction

The electronic properties of a molecule are paramount to understanding its stability and reactivity. DFT provides powerful tools for this analysis.

4.1 Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to reaction.[10]

4.2 Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the molecule's surface. It provides a visually intuitive guide to its reactive sites.[5]

-

Red Regions (Negative Potential): Electron-rich areas, susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and fluorine.

-

Blue Regions (Positive Potential): Electron-poor areas, susceptible to nucleophilic attack. The carbon atom of the isocyanate group is a classic example of a highly electrophilic site.

-

Green Regions (Neutral Potential): Areas of low electrostatic potential.

Caption: Logic flow from calculation to reactivity prediction.

4.3 Global Reactivity Descriptors

From the HOMO and LUMO energies, several quantitative descriptors of reactivity can be calculated via Koopmans' theorem.[5]

Table 3: Key Electronic Properties and Reactivity Descriptors

| Property | Formula | Significance |

| HOMO Energy (E_HOMO) | - | Electron-donating ability |

| LUMO Energy (E_LUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical stability, reactivity[10] |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ² / (2η) | Global electrophilic nature |

Conclusion

This guide has outlined a comprehensive, first-principles approach to the theoretical characterization of 3-Fluoro-4-methylphenyl isocyanate. By systematically applying DFT calculations, researchers can obtain robust, predictive data on the molecule's geometry, spectroscopic profile, and electronic reactivity. This in silico characterization provides a powerful, cost-effective foundation for subsequent experimental work, whether in the rational design of novel polymers, the development of targeted pharmaceuticals, or the exploration of new chemical reactions. The methodologies described herein represent a validated and authoritative pathway to unlocking the chemical potential of this and other complex organic molecules.

References

- Investigation on Quantum Computational Analysis and Toxicity Prediction of 4-Nitrophenylisocyanate. (2022). Life Academy of Nanoscience & Biotechnology-LIANBS.

- Beletsan, O. B., et al. (2024). From Humorous Post to Detailed Quantum-Chemical Study: Isocyanate Synthesis Revisited. ChemRxiv.

- From a humorous post to a detailed quantum-chemical study: isocyanate synthesis revisited. (n.d.). RSC Publishing.

- From Humorous Post to Detailed Quantum-Chemical Study: Isocyanate Synthesis Revisited. (2024). ChemRxiv | Cambridge Open Engage.

- Quantum-Chemical Study on the Reaction of Phenyl Isocyanate with Linear Methanol Associates. Addition at the C = N Bond. (2016). ResearchGate.

- The vibrational spectra, assignments and ab initio/DFT analysis for 3-chloro, 4-chloro and 5-chloro-2-methylphenyl isocyanates. (n.d.). ResearchGate.

- Vibration and DFT analysis of 2-methyl-3-nitrophenyl isocyanate and 4-methyl-2-nitrophenyl isocyanate. (n.d.). PubMed.

- Vibrational analysis of 4,4-methylene diphenyl diisocyanate. (n.d.). ResearchGate.

- Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles. (n.d.). PubMed Central.

- A Computational adsorption and DFT studies on corrosion inhibition potential of some derivatives of phenyl-UREA. (n.d.). Kenkyu Group.

- Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. (n.d.). MDPI.

Sources

- 1. From a humorous post to a detailed quantum-chemical study: isocyanate synthesis revisited - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nanobioletters.com [nanobioletters.com]

- 6. Vibration and DFT analysis of 2-methyl-3-nitrophenyl isocyanate and 4-methyl-2-nitrophenyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. kenkyugroup.org [kenkyugroup.org]

discovery and history of 1-Fluoro-3-isocyanato-2-methylbenzene